5-(Tetrahydro-pyran-4-YL)-1H-indazole

Description

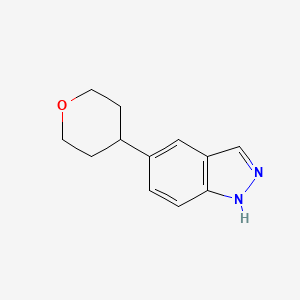

5-(Tetrahydro-pyran-4-YL)-1H-indazole is a heterocyclic compound featuring an indazole core substituted at the 5-position with a tetrahydro-pyran-4-yl group. Indazoles are nitrogen-containing bicyclic structures known for their diverse pharmacological applications, including kinase inhibition and receptor modulation . The tetrahydro-pyran moiety enhances solubility and metabolic stability, making this compound a promising candidate for drug development.

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDVEZOLXMDDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696171 | |

| Record name | 5-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-70-8 | |

| Record name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Tetrahydro-pyran-4-YL)-1H-indazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structural configuration that enhances its interaction with biological targets. The compound features a tetrahydropyran ring fused to an indazole moiety, which is believed to contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors : The compound may modulate receptor activities, influencing signal transduction pathways.

- Enzymes : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Cellular Mechanisms : Its structural properties allow it to penetrate cellular membranes, affecting intracellular signaling and gene expression.

Anti-inflammatory Properties

Research has demonstrated that derivatives of indazole compounds exhibit significant anti-inflammatory activity. For instance, studies involving 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids showed promising results in reducing inflammation in animal models. The most active compound in this series had an ED50 value of 3.5 mg/kg in carrageenan-induced edema tests .

Neuroprotective Effects

The compound has been explored for its neuroprotective potential, particularly in the context of neurological disorders. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Anti-inflammatory Activity

In a study published in PubMed, a series of indazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that modifications to the indazole structure could enhance anti-inflammatory potency, with specific compounds showing significant efficacy in reducing edema .

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound analogs. The study found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development. Its applications include:

- Pharmaceutical Development : Used as a lead compound for synthesizing new drugs targeting inflammatory and neurodegenerative diseases.

- Material Science : Potential incorporation into polymers to enhance material properties.

- Agrochemicals : Investigated for use in developing environmentally friendly pest control solutions .

Comparative Analysis with Similar Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

6-(Tetrahydro-pyran-4-yl)-1H-indazole This positional isomer substitutes the tetrahydro-pyran group at the 6-position of the indazole core. While structurally similar, the positional shift significantly impacts molecular interactions.

5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole The addition of an amino group at the 5-position introduces hydrogen-bonding capability, which may enhance binding affinity to biological targets.

Pharmacologically Active Derivatives

1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate

This compound, developed for Alzheimer’s disease, incorporates an oxadiazole-piperidinyl moiety. Unlike 5-(Tetrahydro-pyran-4-YL)-1H-indazole, this derivative targets 5-HT4 receptors, demonstrating the structural versatility of indazoles in modulating diverse biological pathways. Its large-scale synthesis protocol highlights the feasibility of industrial production for such derivatives .

Data Table: Comparative Analysis of Indazole Derivatives

Key Research Findings

- Positional Isomerism : Substitution at the 5-position (vs. 6-) in indazoles improves commercial viability and stability, as seen in CymitQuimica’s product discontinuation of the 6-substituted isomer .

- Synthetic Efficiency: NH4Cl-catalyzed methods enable scalable, high-yield production of indazole derivatives, though solvent choice (e.g., ethanol) may influence substituent compatibility .

- Pharmacological Diversity : Structural modifications (e.g., oxadiazole-piperidinyl vs. tetrahydro-pyran) dictate target specificity, with 5-HT4 agonists showing promise in neurological disorders .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole generally follows two main approaches:

- Direct attachment of the tetrahydropyran ring to the indazole core via nucleophilic substitution or cross-coupling reactions.

- Formation of the tetrahydropyran ring followed by its incorporation into the indazole scaffold , often involving protection/deprotection strategies and catalytic coupling.

Protection of Indazole Nitrogen and Functionalization

A critical step in indazole chemistry is the selective protection of the N-1 nitrogen atom to control reactivity during subsequent transformations. According to patent WO2006048745A1, protection can be achieved by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid and solvents such as DMF, tetrahydrofuran (THF), or methylene chloride. This yields 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, which is a key intermediate for further functionalization.

The introduction of substituents at the 5-position of the indazole ring, including the tetrahydropyran group, can be facilitated by palladium-catalyzed cross-coupling reactions such as the Heck reaction. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and vinyl derivatives under Pd(OAc)2 catalysis with tri-o-tolylphosphine ligand and bases like N,N-diisopropylethylamine in DMF solvent has been reported.

Such methods allow for the installation of vinyl or aryl groups that can be further modified to incorporate the tetrahydropyran ring at the desired position.

Tetrahydropyran Ring Formation and Attachment

The tetrahydropyran ring itself can be prepared by acid-catalyzed cyclization of suitable diol precursors. This ring is then attached to the indazole core through nucleophilic substitution reactions, where the tetrahydropyran moiety acts as a nucleophile or electrophile depending on the synthetic design.

In industrial settings, these reactions are optimized for scale-up, often employing continuous flow chemistry to enhance yield, purity, and reaction efficiency.

Representative Synthetic Route Example

A typical synthetic sequence for this compound may involve:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of N-1 indazole nitrogen | 3-iodo-6-nitroindazole + 3,4-dihydro-2H-pyran + methanesulfonic acid, solvent (DMF/THF) | 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole |

| 2 | Palladium-catalyzed coupling | Pd(OAc)2, tri-o-tolylphosphine, base (N,N-diisopropylethylamine), DMF, heat | Functionalized indazole intermediate |

| 3 | Nucleophilic substitution | Tetrahydropyran ring precursor reacts with indazole derivative | This compound |

| 4 | Deprotection (if necessary) | Acidic or basic conditions | Final target compound |

Analytical and Spectroscopic Characterization

The intermediates and final products are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm ring formation and substitution patterns.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Mass Spectrometry (MS): For molecular weight confirmation.

- Thin Layer Chromatography (TLC): To monitor reaction progress.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| Indazole N-1 nitrogen protection | 3,4-dihydro-2H-pyran, methanesulfonic acid, DMF/THF/CH2Cl2 | Protect N-1 nitrogen to control reactivity |

| Palladium-catalyzed coupling | Pd(OAc)2, tri-o-tolylphosphine, base, DMF | Introduce substituents via Heck reaction |

| Tetrahydropyran ring formation | Acid-catalyzed cyclization of diols | Form tetrahydropyran ring |

| Nucleophilic substitution | Suitable nucleophile/electrophile, solvent | Attach tetrahydropyran to indazole |

| Deprotection | Acid/base treatment | Remove protecting groups |

Research Findings and Optimization Notes

- Protection of the indazole nitrogen is crucial to prevent side reactions and to direct functionalization specifically at the desired ring positions.

- Palladium-catalyzed cross-coupling reactions provide high regioselectivity and yields when optimized with appropriate ligands and bases.

- The choice of solvent (DMF, THF, methylene chloride) affects solubility and reaction kinetics, with DMF often preferred for its polarity and ability to dissolve both organic and inorganic reagents.

- Industrial methods emphasize scalability and reproducibility, with continuous flow techniques improving reaction control and safety.

- Spectroscopic data from related indazole derivatives confirm the structural integrity and substitution patterns, supporting the synthetic route's validity.

Q & A

Q. What synthetic methodologies are commonly employed for 5-(Tetrahydro-pyran-4-YL)-1H-indazole and its analogs?

The synthesis of this compound derivatives often involves condensation reactions, cyclization, or functional group interconversion. For example, tetrazole-containing analogs (structurally related to indazoles) can be synthesized via [3+2] cycloaddition between aryl cyanamides and sodium azide in glacial acetic acid, as demonstrated in tetrazole chemistry . Modifications to the tetrahydro-pyran moiety may require protecting group strategies to ensure regioselectivity during coupling reactions.

Q. How is the crystal structure of this compound derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving coordination geometry and supramolecular interactions. For instance, osmium(IV) complexes with 1H-indazole ligands were crystallographically characterized to reveal octahedral geometries, where indazole acts as a monodentate ligand via N1 or N2 coordination . Hydrogen bonding and π-stacking interactions in analogous tetrazole derivatives further highlight the importance of crystallography in confirming regiochemistry .

Q. What spectroscopic techniques are used to validate the purity and structure of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For example, - and -NMR can distinguish between indazole ring protons and tetrahydro-pyran substituents. Infrared (IR) spectroscopy identifies functional groups like NH (indazole) and C-O (tetrahydro-pyran). Purity is assessed via HPLC (>98% threshold) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the PI3K/Syk kinase inhibitory activity of this compound derivatives?

In vitro kinase inhibition assays using recombinant enzymes (e.g., PI3Kδ or Syk) are essential. For PI3K inhibitors, competitive binding assays with ATP analogs (e.g., ADP-Glo™) quantify inhibition potency. Structural analogs like GSK2269557 (a PI3Kδ inhibitor) show IC values in the nanomolar range, validated via enzymatic and cellular assays . For Syk inhibitors, phosphorylation assays (e.g., using B-cell receptor-stimulated Ramos cells) measure downstream signaling suppression .

Q. How do coordination modes of 1H-indazole ligands in metal complexes impact reactivity?

Indazole ligands exhibit variable coordination behavior depending on metal center and reaction conditions. In osmium(IV) complexes, indazole coordinates equatorially (cis-[OsCl(1H-ind)]) or axially (trans-[OsCl(1H-ind)]), influencing redox properties and ligand exchange kinetics. Deprotonation at N1 can also enable bridging modes in polynuclear complexes, altering catalytic or magnetic behavior . Comparative studies using X-ray absorption spectroscopy (XAS) and cyclic voltammetry are recommended to resolve such discrepancies.

Q. What computational strategies predict the biological activity and binding modes of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with target proteins like PI3Kδ. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., tetrahydro-pyran’s stereoelectronic profile) with inhibitory potency. For example, bulky substituents at the tetrahydro-pyran 4-position enhance hydrophobic interactions in kinase active sites . Free energy perturbation (FEP) calculations further refine binding affinity predictions.

Q. How can researchers address contradictions in polymorphic or salt form efficacy for therapeutic applications?

Polymorph screening via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) identifies stable forms with optimal bioavailability. For instance, GlaxoGroup’s PI3K inhibitor combines specific polymorphs and salts (e.g., hydrochloride) to enhance solubility and thermal stability . Accelerated stability studies under ICH guidelines (40°C/75% RH) validate form integrity.

Q. What role does the tetrahydro-pyran-4-yl group play in modulating pharmacokinetic properties?

The tetrahydro-pyran moiety improves metabolic stability by reducing CYP450-mediated oxidation. Its semi-rigid structure enhances target binding through pre-organized conformation, as seen in Syk inhibitors where the group occupies hydrophobic pockets near the ATP-binding site . LogP calculations and in vitro microsomal assays (e.g., human liver microsomes) quantify metabolic resistance.

Methodological Notes

- Data Contradictions : Conflicting crystallographic data (e.g., axial vs equatorial ligand positioning) require validation via complementary techniques like EXAFS or Raman spectroscopy .

- Advanced Characterization : Hirshfeld surface analysis distinguishes intermolecular interactions in polymorphs, while electron density maps (QTAIM) reveal bond critical points in coordination complexes .

- Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional inhibition) to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.